Adatanserin Hydrochloride
Description
Contextualization of the Serotonergic System in Neuropharmacology Research
The serotonergic system, composed of neurons that synthesize and release the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), is a critical area of focus in neuropharmacology research. tandfonline.comtandfonline.com Serotonin is a monoamine neurotransmitter widely distributed throughout the central nervous system and periphery, playing a pivotal role in regulating a vast array of physiological and psychological processes. oup.com These include mood, sleep, appetite, memory, learning, and social behavior. oup.com The complexity of the serotonergic system arises from the existence of multiple 5-HT receptor subtypes, each with distinct anatomical distributions and signaling pathways. tandfonline.comtandfonline.com This diversity allows for the fine-tuning of neuronal activity and underlies the multifaceted influence of serotonin on brain function.
Historically, interest in the serotonergic system's role in psychiatric conditions was sparked by early observations of the effects of compounds like lysergic acid diethylamide (LSD) and reserpine. tandfonline.com The subsequent development of selective serotonin reuptake inhibitors (SSRIs) further solidified the importance of this system in the treatment of depression and other mood disorders. oup.com Modern neuropharmacological research continues to explore the intricate functions of various 5-HT receptor subtypes to develop more targeted and effective therapeutic agents for a range of neuropsychiatric disorders. tandfonline.comkcl.ac.uk
Overview of Adatanserin (B1666604) Hydrochloride as a Research Compound
Adatanserin hydrochloride is a synthetic adamantyl piperazine (B1678402) derivative that has been a subject of significant interest in neuropharmacological research. ncats.ionih.gov Identified by the code names WY-50,324 and SEB-324, adatanserin was developed by Wyeth and investigated for its potential as an anxiolytic and antidepressant agent. nih.govwikipedia.org Although its development was ultimately discontinued (B1498344) and it has not received clinical approval, adatanserin remains a valuable tool in preclinical research for studying the serotonergic system. patsnap.comapicule.comwikipedia.org
The primary interest in adatanserin stems from its unique pharmacological profile as a compound with dual activity at key serotonin receptors. wikipedia.orgmedchemexpress.com This characteristic allows researchers to probe the combined effects of modulating multiple serotonergic pathways simultaneously, offering insights into the complex interplay of different receptor subtypes in mediating behavior and neuronal function. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
144966-96-1 |
|---|---|
Molecular Formula |
C21H32ClN5O |
Molecular Weight |
406.0 g/mol |
IUPAC Name |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H31N5O.ClH/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20;/h1-3,16-18H,4-15H2,(H,22,27);1H |
InChI Key |
PPHCXMVJHQJEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5.Cl |
Appearance |
Solid powder |
Other CAS No. |
144966-96-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
127266-56-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interactions of Adatanserin Hydrochloride
Serotonin (B10506) Receptor Binding and Affinity Studies
5-Hydroxytryptamine 1A (5-HT1A) Receptor Agonism and Partial Agonism
Adatanserin (B1666604) hydrochloride exhibits a high affinity for the 5-HT1A receptor, acting as a selective and partial agonist. medchemexpress.commedchemexpress.commedchemexpress.com This interaction is characterized by a high binding affinity, as indicated by a low Ki value. The partial agonism at this receptor suggests that adatanserin can modulate receptor activity, which has been linked to potential anxiolytic and antidepressant effects in preclinical models. medchemexpress.commedchemexpress.com
Binding Affinity (Ki): 1 nM medchemexpress.commedchemexpress.commedchemexpress.com
Studies have shown that this partial agonist activity at 5-HT1A receptors contributes to its potential therapeutic profile. ncats.io
5-Hydroxytryptamine 2 (5-HT2) Receptor Antagonism
Binding Affinity (Ki): 73 nM medchemexpress.commedchemexpress.com
Specific 5-Hydroxytryptamine 2A (5-HT2A) Receptor Antagonism
Further investigation into its 5-HT2 receptor interactions reveals that adatanserin is a specific antagonist of the 5-HT2A receptor. ncats.iowikipedia.orgtargetmol.com This antagonism is a key feature of its pharmacological action. Research suggests that the blockade of 5-HT2A receptors may be responsible for some of its neuroprotective effects, such as attenuating ischemia-induced glutamatergic excitotoxicity. wikipedia.orgpatsnap.com This effect on glutamate (B1630785) efflux was reversed by a 5-HT2A/2C receptor agonist, DOI, but not by a 5-HT1A antagonist, WAY-100635, further supporting the role of 5-HT2A receptor blockade. patsnap.com
Specific 5-Hydroxytryptamine 2C (5-HT2C) Receptor Antagonism
Adatanserin also demonstrates antagonism at the 5-HT2C receptor subtype. ncats.iowikipedia.orgtargetmol.com While it antagonizes both 5-HT2A and 5-HT2C receptors, studies on related compounds like thioadatanserin have shown selectivity, with potent antagonist activity at 5-HT2A receptors and significantly lower affinity for 5-HT2C receptors. patsnap.com In studies evaluating the effects of adatanserin on ischemic amino acid efflux, a specific 5-HT2C receptor antagonist, SB-206553, had no effect, suggesting the primary contribution of 5-HT2A antagonism in that context. patsnap.com
Selectivity Profile Against Other Neurotransmitter Receptors (e.g., Dopaminergic, Adrenergic)
Research indicates a degree of selectivity for adatanserin towards serotonin receptors over other neurotransmitter systems, such as dopaminergic and adrenergic receptors. researchgate.netacs.org For instance, one of its early analogs, 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl adamantyl-1-carboxylate, showed acceptable selectivity against D2 dopamine (B1211576) receptors. researchgate.net The focus of many studies on related arylpiperazine compounds has been to achieve high affinity and specificity for serotoninergic receptors with only moderate or no affinity for dopaminergic and adrenergic receptors. researchgate.netmdpi.com
Sigma Receptor Antagonism
While the primary focus of adatanserin research has been on its serotonergic activity, some related compounds have been investigated for their interaction with sigma receptors. medchemexpress.com For example, BMY-14802, another piperazine (B1678402) derivative, is a selective sigma receptor antagonist. medchemexpress.com However, specific data on the direct and potent antagonism of adatanserin at sigma receptors is not extensively documented in the provided search results. The identification of selective antagonists for sigma receptor subtypes is a more recent development in pharmacology. nih.gov
Interactive Data Tables
Adatanserin Receptor Binding Affinities (Ki)
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1A | 1 nM medchemexpress.commedchemexpress.commedchemexpress.com |
| 5-HT2 | 73 nM medchemexpress.commedchemexpress.com |
| 5-HT2A | Not explicitly stated in nM, but antagonism is confirmed ncats.iowikipedia.orgtargetmol.com |
| 5-HT2C | Not explicitly stated in nM, but antagonism is confirmed ncats.iowikipedia.orgtargetmol.com |
| Dopamine D2 | 708 nM (for an early analog) researchgate.net |
Adatanserin Functional Activity
| Receptor Subtype | Functional Activity |
| 5-HT1A | Partial Agonist ncats.iomedchemexpress.commedchemexpress.com |
| 5-HT2 | Antagonist medchemexpress.comontosight.aitargetmol.com |
| 5-HT2A | Antagonist ncats.iowikipedia.orgtargetmol.com |
| 5-HT2C | Antagonist ncats.iowikipedia.orgtargetmol.com |
Functional Ligand Activity and Receptor Modulation
Adatanserin hydrochloride is an adamantyl piperazine derivative recognized for its distinct dual action on the serotonin system. ncats.ioacs.org It functions as a partial agonist at 5-hydroxytryptamine (5-HT)1A receptors while simultaneously acting as an antagonist at 5-HT2A and 5-HT2C receptors. ncats.iowikipedia.org This mixed pharmacological profile suggests a complex modulation of serotonergic neurotransmission. The functional activity of Adatanserin has been characterized through a variety of in vitro and in vivo assays, which delineate its interaction with and influence on specific G-protein coupled receptors.
The functional activity of this compound at serotonin receptors has been quantified using in vitro receptor binding and functional assays. Radioligand binding assays are a standard in vitro method used to determine the affinity of a compound for a specific receptor. nih.gov These assays measure the concentration of a ligand required to inhibit the binding of a known radiolabeled ligand to the receptor, a value expressed as the inhibition constant (Ki).
Studies have demonstrated that Adatanserin possesses a high affinity for the 5-HT1A receptor, with a reported Ki value of 1 nM. acs.orgmedchemexpress.comresearchgate.net In contrast, its affinity for 5-HT2 receptors is moderate, with a Ki value of 73 nM. acs.orgmedchemexpress.comresearchgate.net This data indicates a significantly higher potency at the 5-HT1A subtype compared to the 5-HT2 subtype.
Beyond simple binding affinity, functional assays are crucial for determining whether a ligand activates (agonist activity) or blocks (antagonist activity) the receptor. In vivo functional models, such as the quipazine- and DOI-induced head shake paradigms in rats, have corroborated the 5-HT2 antagonist activity of Adatanserin. acs.orgresearchgate.net Its partial agonist activity at the 5-HT1A receptor was also demonstrated in vivo within the rat serotonin syndrome model. acs.orgresearchgate.net A derivative, thioadatanserin, showed potent antagonist activity against the 5-HT2A receptor in a PathHunter® β-arrestin assay, further supporting the antagonistic nature of this chemical scaffold at this receptor subtype. patsnap.com
Table 1: In Vitro Receptor Binding Affinity of Adatanserin This interactive table summarizes the binding affinity (Ki) of Adatanserin at key serotonin receptor subtypes as determined by radioligand binding assays.
| Receptor Subtype | Ligand Function | Ki (nM) | Reference |
|---|---|---|---|
| 5-HT1A | Partial Agonist | 1 | medchemexpress.com, acs.org, researchgate.net |
| 5-HT2 | Antagonist | 73 | medchemexpress.com, acs.org, researchgate.net |
| 5-HT2A | Antagonist | Not explicitly stated for Adatanserin, but inferred from 5-HT2 data and functional assays. | ncats.io, wikipedia.org, acs.org |
| 5-HT2C | Antagonist | Not explicitly stated for Adatanserin, but inferred from functional assays. | ncats.io, wikipedia.org |
The serotonin receptors targeted by Adatanserin are members of the G-protein coupled receptor (GPCR) superfamily. nih.govresearchgate.net GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses by activating heterotrimeric G-proteins. cusabio.comwikipedia.org The specific G-protein subtype a receptor couples with determines the downstream signaling cascade.
The 5-HT1A receptor is canonically coupled to the Gi/Go family of G-proteins. dbpedia.orgnih.gov Activation of the 5-HT1A receptor by an agonist leads to the activation of its associated Gi protein. dbpedia.org This, in turn, typically results in the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and a reduction in firing rate. cusabio.comdbpedia.org As a partial agonist, Adatanserin would activate this pathway, but to a lesser degree than a full agonist like serotonin. acs.orgmedchemexpress.com
Conversely, the 5-HT2A and 5-HT2C receptors are coupled to the Gq/G11 family of G-proteins. nih.govnih.gov When activated, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org This cascade ultimately leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC). nih.gov As an antagonist, Adatanserin blocks the binding of endogenous serotonin to these receptors, thereby inhibiting the activation of the Gq/G11 signaling pathway. ncats.iowikipedia.org
Modern pharmacology also recognizes that GPCRs can signal through alternative, G-protein-independent pathways, often involving proteins called β-arrestins. nih.govnih.gov The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism. nih.govmdpi.com
Table 2: GPCR Signaling Pathways Modulated by Adatanserin This interactive table outlines the G-protein coupling and primary signaling pathways for the serotonin receptors targeted by Adatanserin and describes the compound's modulatory effect.
| Receptor Subtype | Typical G-Protein Coupling | Primary Signaling Pathway | Effect of Adatanserin | Reference |
|---|---|---|---|---|
| 5-HT1A | Gi/Go | Inhibition of Adenylyl Cyclase, ↓ cAMP | Partial Activation | medchemexpress.com, dbpedia.org, nih.gov |
| 5-HT2A | Gq/G11 | Activation of Phospholipase C, ↑ IP3/DAG, ↑ Ca2+ | Inhibition (Antagonism) | wikipedia.org, nih.gov, wikipedia.org |
| 5-HT2C | Gq/G11 | Activation of Phospholipase C, ↑ IP3/DAG, ↑ Ca2+ | Inhibition (Antagonism) | wikipedia.org, nih.gov, wikipedia.org |
Preclinical Pharmacodynamics and Behavioral Research
Anxiolytic-like Activity Investigations
The potential of Adatanserin (B1666604) as an anxiolytic agent has been explored through its effects in established preclinical models of anxiety.
Animal conflict models are a class of behavioral assays used to screen for anxiolytic drug activity. These tests create a situation where a motivated behavior, such as drinking or lever-pressing for a reward, is suppressed by punishment (e.g., a mild footshock). Anxiolytic compounds typically increase the frequency of the punished behavior.
Research has shown that Adatanserin possesses significant anxiolytic-like activity in an animal conflict model. researchgate.netncats.ioncats.io This activity is attributed to its specific pharmacological profile, combining partial agonism at 5-HT1A receptors with antagonism of 5-HT2 receptors. researchgate.net While the specific conflict paradigm used in these key studies, such as the Vogel or Geller-Seifter tests, is not explicitly detailed in the available literature, the positive results were a significant component of its preclinical profile that suggested its potential as an anxiolytic agent. researchgate.netnih.gov
Beyond conflict models, other paradigms such as the elevated plus maze (EPM) and the four-plate test are commonly used to assess anxiety-related behaviors in rodents. The EPM is based on the natural aversion of rodents to open and elevated spaces, where an anxiolytic effect is indicated by increased exploration of the open arms. nih.govwikipedia.org The four-plate test also uses a mild footshock to suppress exploratory behavior, and an increase in punished crossings is indicative of anxiolytic action. nih.gov
Antidepressant-like Activity Investigations
The mixed 5-HT1A/5-HT2 receptor profile of Adatanserin also prompted investigations into its potential antidepressant effects.
Animal models like the forced swim test (FST) and the induction of serotonin (B10506) syndrome are standard preclinical tools for evaluating antidepressant potential. researchgate.netnih.gov In the FST, antidepressant compounds typically reduce the time an animal spends immobile when placed in an inescapable cylinder of water. nc3rs.org.uk
Studies have confirmed that Adatanserin exhibits antidepressant-like activity. ncats.ioncats.io Specifically, its partial 5-HT1A agonist activity was demonstrated in vivo in the rat serotonin syndrome model. researchgate.net Serotonin syndrome is a condition induced by excessive serotonergic activity, and the behavioral responses in rats can be used to characterize the functional effects of serotonergic agents. researchgate.netnih.gov While Adatanserin was developed as a potential antidepressant agent, specific quantitative data from studies using the forced swim test are not detailed in the available literature. researchgate.net
Neuroprotective Effects Research
Investigations into Adatanserin have also revealed a potential neuroprotective role, particularly in the context of ischemic brain injury.
During cerebral ischemia, an excessive release of excitatory amino acids like glutamate (B1630785) can lead to excitotoxicity and neuronal death. nih.gov Compounds that can reduce this pathological efflux are considered to have neuroprotective potential.
Adatanserin has been shown to be neuroprotective by attenuating the ischemia-induced release of endogenous amino acids. In a study using rat hippocampal slices where ischemia was chemically induced, Adatanserin significantly reduced the efflux of glutamate. This effect appears to be mediated through its antagonist activity at the 5-HT2A receptor. Further research indicated that Adatanserin produces a significant, dose-related attenuation of the ischemic efflux of both the excitatory amino acid glutamate and the inhibitory neurotransmitter γ-aminobutyric acid (GABA).
Table 1: Effect of Adatanserin on Ischemia-Induced Glutamate Efflux in Rat Hippocampal Slices
| Adatanserin Concentration | Reduction in Glutamate Release (%) |
|---|---|
| 100 nM | 72% |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Adatanserin hydrochloride |
| Adatanserin |
| Alprazolam |
| BW 723C86 |
| Buspirone (B1668070) |
| Chlordiazepoxide |
| Diazepam |
| γ-aminobutyric acid (GABA) |
| Glutamate |
| m-chlorophenylpiperazine (mCPP) |
| MDL 100,907 |
| Mianserin |
| SB 206553 |
Role of 5-HT2A Receptor Blockade in Neuroprotection
Adatanserin has demonstrated neuroprotective properties against ischemia-induced glutamatergic excitotoxicity. wikipedia.org This protective effect is believed to be mediated through its antagonist activity at the 5-HT2A receptor. wikipedia.orgpatsnap.com Research suggests that by blocking this receptor, adatanserin can mitigate the harmful downstream effects of excessive glutamate release that occur during ischemic events. patsnap.comgoogle.com
Application of Chemically-Induced Ischemia Models (e.g., Hippocampal Slice Models)
To investigate the neuroprotective effects of adatanserin, researchers have utilized chemically-induced ischemia models, such as the hippocampal slice model. In one such model, sodium azide (B81097) is used to induce anoxia and aglycemia, mimicking ischemic conditions. patsnap.comgoogle.com
In studies using rat hippocampal slices, adatanserin was shown to significantly reduce the ischemic efflux of the excitatory neurotransmitter glutamate. patsnap.comgoogle.com At concentrations of 100 nM and 1000 nM, adatanserin reduced glutamate release by 72% and 71%, respectively. google.com This attenuation of glutamate efflux was also observed for the inhibitory neurotransmitter GABA, with a maximum reduction of 81% at a 100 nM concentration. patsnap.com
The neuroprotective effects of adatanserin in this model appear to be directly linked to its 5-HT2A receptor blockade. The effects of adatanserin on glutamate and GABA efflux were reversed by the 5-HT2A/2C receptor agonist, DOI, but were not affected by the 5-HT1A antagonist, WAY-100635. patsnap.com Furthermore, the selective 5-HT2A receptor antagonist MDL-100907 produced a comparable attenuation of glutamate efflux to adatanserin, while a selective 5-HT2C receptor antagonist had no effect. patsnap.com These findings strongly suggest that the neuroprotective action of adatanserin in this ischemia model is mediated by its blockade of 5-HT2A receptors. patsnap.com
Table 1: Effect of Adatanserin on Ischemic Amino Acid Efflux in Rat Hippocampal Slices
| Compound | Concentration | % Attenuation of Glutamate Efflux | % Attenuation of GABA Efflux |
|---|---|---|---|
| Adatanserin | 100 nM | 72% | 81% |
In Vivo Serotonergic Behavioral Paradigms (e.g., Quipazine- and DOI-induced Head Shake Experiments)
The in vivo serotonergic activity of adatanserin has been evaluated using behavioral paradigms such as the quipazine- and DOI-induced head shake experiments in rats. ncats.ioresearchgate.netnih.gov These tests are used to assess the 5-HT2 antagonist activity of a compound. researchgate.netnih.gov The head-twitch response in rodents is a well-established behavioral proxy for 5-HT2A receptor activation. mdpi.comcij.gob.mx
Adatanserin has demonstrated 5-HT2 antagonist activity in these models, indicating its ability to block the effects of 5-HT2A receptor agonists like quipazine (B1207379) and DOI. researchgate.netnih.govacs.org This is consistent with its binding profile, which shows a moderate affinity for 5-HT2 receptors. nih.govacs.org
Table 2: Receptor Binding Affinity of Adatanserin
| Receptor | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 1 nM |
Design and Synthesis of Adatanserin and Analogues
The development of Adatanserin and its analogues involves multi-step synthetic processes. Several novel functionalized adamantyl aryl- and heteroarylpiperazine derivatives have been prepared and studied to investigate their serotonin receptor activities. acs.orgnih.gov
A common synthesis route for Adatanserin starts with the reaction of 2-chloropyrimidine (B141910) and piperazine (B1678402) to form 2-(1-piperazinyl)pyrimidine. wikipedia.org This intermediate is then alkylated using N-(2-bromoethyl)phthalimide, followed by deprotection with hydrazine (B178648) to yield a primary amine. wikipedia.org The final step is an amide formation with 1-adamantanecarboxylic acid chloride to produce Adatanserin. wikipedia.org An alternative, more efficient synthesis has also been developed starting from the readily available 1-(2-pyrimidinyl) piperazine, utilizing a Gabriel reaction to prepare a key amine intermediate under mild conditions. asianpubs.org
The design of analogues has explored modifications at several key positions of the Adatanserin scaffold. Research has focused on creating derivatives by altering the adamantyl group, the linker, and the arylpiperazine moiety. acs.orgnih.gov For example, analogues have been synthesized where the terminal phthalimide (B116566) group of a precursor was replaced with various substituted benzamides or alkyl amides. nih.gov This led to the creation of compounds like 4-[4-(1-adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, which showed promising activity. nih.gov Other research has involved synthesizing different adamantane-based compounds, such as those incorporating 1,2,4-triazole (B32235) structures, to explore a wider range of biological activities. dovepress.commdpi.com The synthesis of new compounds bearing a 2-methoxyphenyl-piperazine moiety linked to cage-like structures like 1-adamantanamine has also been a strategy to develop highly selective ligands for the 5-HT1A receptor. semanticscholar.org
Identification of Key Structural Moieties for Receptor Affinity and Activity
Structure-activity relationship (SAR) studies enable the identification of the chemical groups responsible for a molecule's biological effect. wikipedia.org For Adatanserin and its analogues, SAR analysis has revealed several crucial structural features that govern their affinity and activity at serotonin receptors. The primary structural components are the adamantane (B196018) cage, the amide linker, and the arylpiperazine fragment.
The bulky, lipophilic adamantane cage is a critical moiety for high affinity. nih.govscispace.com Its inclusion is thought to enhance biological membrane crossing and to orient the other pharmacophoric elements for optimal interaction with the receptor's binding site. semanticscholar.orgscispace.com Studies comparing different bulky terminal groups have shown that increasing the size and lipophilicity at this position, as with the adamantane group, can significantly improve affinity for the 5-HT1A receptor and enhance selectivity over other receptors like the α1-adrenergic receptor. nih.gov
The linker connecting the adamantane cage to the piperazine core is also vital for activity. A key finding was that an amide linker is superior to an ester linker. While the ester analogue, 2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl adamantyl-1-carboxylate, showed relatively high affinity for 5-HT1A receptors (Ki = 8 nM), it was found to lack in vivo activity in serotonergic behavioral models. acs.orgnih.gov In contrast, Adatanserin, with its amide linker, demonstrated both high affinity and in vivo efficacy. acs.orgnih.gov This highlights the importance of the amide group's hydrogen bonding capacity for functional activity.
The arylpiperazine moiety at the other end of the molecule determines the selectivity and affinity for different serotonin receptor subtypes. semanticscholar.org Adatanserin features a pyrimidinyl group, which contributes to its dual affinity for 5-HT1A and 5-HT2A receptors. acs.orgnih.gov An analogue where the pyrimidinyl group was replaced with a 2-methoxyphenyl group resulted in a compound with similarly high 5-HT1A affinity (Ki = 1 nM) and moderate 5-HT2 affinity (Ki = 75 nM), indicating that some variation is tolerated at this position while maintaining the desired dual activity profile. acs.orgnih.gov
Table 1: Receptor Binding Affinities of Adatanserin and a Key Analogue
| Compound | Linker | Terminal Aryl Group | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | In Vivo Activity |
|---|---|---|---|---|---|
| Adatanserin (9) acs.orgnih.gov | Amide | 2-Pyrimidinyl | 1 | 73 | Yes |
| Analogue (13) acs.orgnih.gov | Amide | 2-Methoxyphenyl | 1 | 75 | Yes |
| Analogue (1) acs.orgnih.gov | Ester | 2-Pyrimidinyl | 8 | - | No |
Development and Evaluation of Thioadatanserin and Other Adamantane Derivatives
Further research into modifying Adatanserin's structure led to the development of Thioadatanserin, a novel analogue created through a selective thionation reaction. nih.govduny.edu The synthesis involves treating this compound with Lawesson's reagent, which effectively replaces the oxygen atom of the amide group with a sulfur atom, yielding the corresponding carbothioamide. nih.govpatsnap.com This modification resulted in a compound with a distinct and potent pharmacological profile.
Biological evaluation revealed that Thioadatanserin acts as a dual partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. nih.govpatsnap.com In functional assays, it demonstrated high potency at the 5-HT1A receptor and significant antagonist activity at the 5-HT2A receptor. nih.govduny.edu The compound also showed high selectivity over the 5-HT2C receptor subtype. nih.govpatsnap.com
Table 2: Biological Activity of Thioadatanserin
| Receptor Target | Activity Type | Potency |
|---|---|---|
| 5-HTR1A nih.govduny.edupatsnap.com | Partial Agonist | EC50 = 6.7 nM |
| 5-HTR2A nih.govduny.edupatsnap.com | Antagonist | IC50 = 62.3 nM |
| 5-HTR2C nih.govpatsnap.com | - | IC50 > 3333 nM |
Researchers also explored further derivatization of Thioadatanserin through tandem double alkylation reactions using agents like methyl iodide and benzyl (B1604629) bromide, which produced novel dialkylated products. nih.govpatsnap.com The structure of one of these complex derivatives was confirmed by single X-ray crystallography, showing that the piperazine ring adopts a chair-like configuration. nih.gov The broader field of adamantane derivatives is extensive, with various studies synthesizing and evaluating adamantane-containing thiadiazoles and isothioureas for a range of therapeutic targets, underscoring the versatility of the adamantane scaffold in medicinal chemistry. nih.govnih.gov
Implications of SAR for Ligand Optimization
The structure-activity relationship findings for Adatanserin and its derivatives have significant implications for the rational design and optimization of future ligands targeting serotonin receptors. nih.govnih.gov The detailed understanding of how specific structural moieties contribute to receptor affinity and functional activity provides a roadmap for medicinal chemists to fine-tune molecular properties and develop compounds with enhanced therapeutic profiles. doi.org
The established importance of the bulky, lipophilic adamantane cage suggests that this region is a key anchor point within the receptor. nih.govscispace.com For ligand optimization, this implies that other large, hydrophobic groups could be explored to potentially improve binding affinity or modulate pharmacokinetic properties, while recognizing that the specific rigid structure of adamantane is highly effective.
The critical role of the amide linker, as opposed to an ester, underscores the necessity of a specific hydrogen-bonding interaction for in vivo activity. acs.orgnih.gov This finding directs optimization efforts toward scaffolds that maintain this hydrogen-bond donor/acceptor capability. Future designs could involve replacing the amide with bioisosteres that mimic its electronic and steric properties to improve metabolic stability or other pharmaceutical characteristics without sacrificing efficacy.
Finally, the arylpiperazine portion of the molecule is a key determinant of receptor subtype selectivity. acs.orgnih.govsemanticscholar.org The fact that both pyrimidinyl (in Adatanserin) and 2-methoxyphenyl groups confer a desirable dual 5-HT1A/5-HT2A profile provides a basis for further exploration. acs.orgnih.gov Optimization strategies could involve synthesizing a library of analogues with diverse aromatic and heteroaromatic groups at this position to systematically map the receptor's binding pocket and identify substituents that may increase affinity, enhance selectivity, or introduce beneficial interactions with other receptor subtypes. nih.gov This systematic approach, combining SAR data with computational receptor modeling, can accelerate the discovery of next-generation ligands with precisely tailored pharmacological effects. nih.gov
In Vitro Binding Assays and High-Throughput Screening Techniques
The initial characterization of this compound's receptor affinity profile was accomplished through the application of in vitro binding assays, a cornerstone of modern drug discovery. These methods allow for the precise quantification of a ligand's ability to bind to a specific receptor. For Adatanserin, these studies were vital in establishing its dual activity as a high-affinity 5-HT₁A receptor partial agonist and a moderate-affinity 5-HT₂A receptor antagonist. nih.govnih.govmedchemexpress.comacs.orgresearchgate.netwikipedia.orgmedchemexpress.eumedchemexpress.com
The foundation of Adatanserin's pharmacological assessment lies in the development of specific radioligand binding assays. This process involves selecting a radiolabeled ligand (a "radioligand") that is known to bind with high affinity and specificity to the target receptor. For the 5-HT₁A and 5-HT₂A receptors, established radioligands such as [³H]8-OH-DPAT for 5-HT₁A and [³H]ketanserin for 5-HT₂A are commonly used. nih.govfrontiersin.org
The assay is developed using cell membranes or tissue homogenates that are rich in the receptor of interest, for instance, from the rat frontal cortex. frontiersin.orgpsu.edu The core of the assay is a competition experiment, where increasing concentrations of the unlabeled test compound, such as Adatanserin, are used to displace the specific binding of the radioligand. The concentration of Adatanserin that inhibits 50% of the specific radioligand binding is known as the IC₅₀ value. This value is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand. idrblab.net Through this methodology, Adatanserin was identified as having a high affinity for the 5-HT₁A receptor and moderate affinity for the 5-HT₂ receptor. acs.org
| Receptor | Radioligand Example | Kᵢ Value (nM) for Adatanserin | Receptor Action |
| 5-HT₁A | [³H]8-OH-DPAT | 1 | Partial Agonist |
| 5-HT₂ | [³H]ketanserin | 73 | Antagonist |
| Table 1: Binding Affinity and Activity of this compound at Serotonin Receptors. Data sourced from multiple binding studies. medchemexpress.comacs.orgmedchemexpress.eumedchemexpress.comnih.gov |
To accelerate the drug discovery process, radioligand binding assays are often adapted for a high-throughput screening (HTS) format. researchgate.netwikipedia.orgmedchemexpress.eu This adaptation heavily relies on the use of 96-well microfilter plates. psu.edu In this setup, the binding reaction (membranes, radioligand, and test compound) occurs in the wells of the plate. medchemexpress.com
Following incubation to allow the binding to reach equilibrium, the reaction is terminated by rapid filtration. medchemexpress.com A vacuum manifold is used to aspirate the liquid from the wells through the filter mat at the bottom of each well. This traps the cell membranes with the bound radioligand on the filter, while the unbound radioligand passes through and is discarded. The filters are then washed to remove any remaining unbound radioactivity. medchemexpress.compsu.edu
After the plates are dried, a scintillant cocktail is added to each well. medchemexpress.compsu.edu The energy from the radioisotope excites the scintillant, which in turn emits photons of light. The amount of light produced is directly proportional to the amount of bound radioligand. This light is quantified using a microplate scintillation counter, such as a MicroBeta counter, which can rapidly measure the radioactivity in all wells of the plate. psu.edupatsnap.com This HTS method allows for the rapid testing of thousands of compounds, facilitating the efficient identification of "hits" like Adatanserin with desired receptor binding profiles. medchemexpress.comresearchgate.net
A critical aspect of binding assay development is the detailed analysis of the interaction between the receptor and the ligand. This involves two key types of experiments: kinetic (equilibration) and saturation binding studies. nih.gov
Equilibration experiments are performed to determine the time required for the binding of the radioligand to the receptor to reach a steady state. psu.eduidrblab.net This is crucial because accurate affinity measurements can only be made at equilibrium. Insufficient incubation times can lead to an underestimation of affinity, especially for high-affinity compounds. idrblab.net For a typical 5-HT₂A receptor assay using [³H]ketanserin, equilibration is generally reached within 10-20 minutes. psu.edu
Saturation binding experiments are conducted to determine the density of receptors in the tissue preparation (Bₘₐₓ) and the dissociation constant (Kₑ) of the radioligand itself. nih.gov In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until all specific binding sites are occupied or "saturated". psu.edunih.gov The Kₑ value derived from this analysis represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is a fundamental measure of the radioligand's affinity for the receptor. idrblab.net Accurate determination of these parameters is essential for the correct calculation of Kᵢ values for test compounds like Adatanserin in competition assays. nih.gov
In Vivo Receptor Imaging Techniques (e.g., Positron Emission Tomography for 5-HT2A Receptors)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to visualize and quantify physiological processes, including the density and occupancy of neurotransmitter receptors in the brain. pitt.edu For the serotonin 2A (5-HT2A) receptor, a key target of Adatanserin, several selective radioligands have been developed for use in PET studies. pitt.edunih.gov These tracers, such as [18F]altanserin and [11C]MDL 100907, allow for the non-invasive quantification of 5-HT2A receptor availability in living subjects. nih.govmdpi.com
This compound is an antagonist of the 5-HT2A receptor. medchemexpress.comncats.io While not used as a PET imaging agent itself, the technique is fundamental to characterizing its pharmacodynamics. PET imaging can be employed to determine the degree to which Adatanserin occupies 5-HT2A receptors in the brain at various concentrations. This is achieved by conducting a PET scan with a 5-HT2A radioligand before and after administration of Adatanserin to measure the displacement of the radiotracer. Such studies are crucial for understanding the relationship between receptor occupancy and clinical response. The binding of [18F]altanserin, for example, has been shown to be highest in cortical areas, which aligns with the known distribution of 5-HT2A receptors. pitt.edu The reliability of [18F]altanserin PET for quantifying 5-HT2A receptor availability has been validated in both human and animal models. pitt.edunih.gov
| Radioligand | Target Receptor | Key Finding from Research | Reference |
|---|---|---|---|
| [18F]altanserin | 5-HT2A | Well-established for quantifying 5-HT2A receptors; shows high binding in cortical regions. pitt.edunih.gov | pitt.edunih.gov |
| [18F]MH.MZ | 5-HT2A | An analogue of MDL 100907, suggested to be appropriate for low-binding regions due to slow kinetics. nih.gov | nih.gov |
| [11C]MDL 100907 | 5-HT2A | A selective radioligand used to explore the relationship between in vivo 5-HT2A receptor availability and various traits. mdpi.com | mdpi.com |
| [3H]ketanserin | 5-HT2A | Used in postmortem autoradiographic studies to determine regional receptor concentrations, correlating well with in vivo PET data. pitt.edu | pitt.edu |
Computational and Systems Pharmacology Approaches in Drug Discovery
Computational and systems pharmacology represent a paradigm shift in drug discovery, moving from a single-target approach to a more holistic understanding of a drug's effect on biological systems. These methodologies leverage computational power to simulate interactions, predict properties, and screen vast chemical spaces, thereby accelerating the identification and optimization of new therapeutic agents.
Virtual screening (VS) is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govplos.org This method significantly reduces the number of compounds that need to be synthesized and tested in the lab by filtering databases containing millions of molecules to a manageable number of promising candidates. nih.govfrontiersin.org For a compound like Adatanserin, which is an adamantyl piperazine derivative, virtual screening could be used to identify other molecules with a similar structural backbone from chemical databases like ZINC or ChemDiv. ncats.ioplos.org
Following virtual screening, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the protein-ligand complex over time. nih.govmdpi.com These simulations provide detailed insight into the stability of the interaction and the specific binding mode of the ligand within the receptor's active site. plos.org An MD simulation of Adatanserin docked into the 5-HT1A and 5-HT2A receptors could elucidate the structural basis for its dual activity, revealing the key amino acid residues responsible for its binding and partial agonism or antagonism at each receptor. ncats.iopatsnap.com
Cell-based compound screening and bioassays are fundamental experimental tools in drug discovery for evaluating the biological activity of a compound. mdpi.com These assays utilize living cells that have been engineered to express a specific target, such as the 5-HT1A or 5-HT2A receptor. promega.com.ausinglecelltechnology.com By exposing these cells to a compound, researchers can measure its functional effect, such as receptor activation or inhibition. singlecelltechnology.com The development of a robust and reliable bioassay is considered a critical quality attribute for the functional characterization of a drug. mdpi.comcasss.org
For this compound, cell-based assays are essential for determining its pharmacological profile. Specifically, competitive binding assays would be used to calculate its binding affinity (Ki) for the 5-HT1A and 5-HT2A receptors. medchemexpress.commedchemexpress.com In these assays, the ability of Adatanserin to displace a known radiolabeled ligand from the receptor is measured, allowing for the quantification of its affinity. Adatanserin has been identified as a high-affinity partial agonist for the 5-HT1A receptor and a moderate-affinity antagonist for the 5-HT2A receptor. medchemexpress.comncats.iomedchemexpress.com
| Target Receptor | Pharmacological Action | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 5-HT1A | Partial Agonist | 1 nM | medchemexpress.commedchemexpress.com |
| 5-HT2 | Antagonist | 73 nM | medchemexpress.commedchemexpress.com |
While Adatanserin was developed prior to the widespread adoption of modern AI platforms, these technologies offer significant potential for discovering next-generation compounds with similar dual-activity profiles. ncats.io AI algorithms could be trained on the structural features of Adatanserin and other 5-HT receptor ligands to identify novel chemical scaffolds with optimized potency and selectivity. medchemexpress.com Furthermore, AI can be used to predict a compound's effect on entire biological pathways, which could help to further elucidate the mechanisms behind Adatanserin's neuroprotective effects and guide the development of new therapies for conditions like depression and anxiety. targetmol.comresearchgate.net
Research Findings
Preclinical studies have provided valuable insights into the potential effects of adatanserin (B1666604). In animal models, it has demonstrated significant anxiolytic and antidepressant-like activity. nih.govmedchemexpress.com Specifically, it has shown efficacy in the rat conflict model, a test used to screen for anxiolytic properties. nih.govmedchemexpress.com Furthermore, in vivo studies in rats have confirmed its partial 5-HT1A agonist activity and its 5-HT2 antagonist activity in paradigms such as quipazine- and DOI-induced head shakes. nih.gov Research has also indicated that adatanserin may have neuroprotective properties, attenuating ischemic amino acid efflux, an effect that appears to be mediated by its blockade of the 5-HT2A receptor. wikipedia.orgpatsnap.com
Chemical Properties
The chemical identity and properties of adatanserin (B1666604) hydrochloride are well-defined.
| Property | Value | Source |
| IUPAC Name | N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide;hydrochloride | nih.gov |
| CAS Number | 144966-96-1 | nih.gov |
| Molecular Formula | C21H32ClN5O | nih.gov |
| Molecular Weight | 406.0 g/mol | nih.gov |
Adatanserin Hydrochloride in the Context of Drug Discovery and Therapeutic Target Research
Role of Central Serotonin (B10506) Receptors as Drug Discovery Targets
Central serotonin (5-hydroxytryptamine or 5-HT) receptors are critical targets in the field of drug discovery, particularly for neuropsychiatric conditions like mood disorders. acs.orgdrugbank.com The neurotransmitter serotonin is implicated in the regulation of numerous physiological processes, including mood, sleep, appetite, and cognition. acs.org Consequently, dysfunction in the serotonergic system is linked to the pathophysiology of depression and anxiety. researchgate.net
There are at least 14 distinct serotonin receptor subtypes, each with a unique distribution in the brain and specific functional roles. researchgate.net This diversity allows for the development of selective pharmacological agents that can modulate specific aspects of serotonergic neurotransmission. acs.org Two receptor subtypes of particular importance in the development of novel antidepressants are the 5-HT1A and 5-HT2A receptors. nih.govnih.govresearchgate.net
5-HT1A Receptors: These receptors are found in high densities in cortico-limbic areas and on the serotonin-producing neurons of the raphe nuclei, where they act as somatodendritic autoreceptors. researchgate.netnih.gov Activation of these autoreceptors reduces the firing rate of serotonin neurons, creating a negative feedback loop. nih.gov In postsynaptic regions, 5-HT1A receptor activation is generally associated with antidepressant and anxiolytic effects. researchgate.net A key challenge with traditional antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) is the therapeutic delay of several weeks. nih.govnih.govresearchgate.net This delay is partly attributed to the initial activation of 5-HT1A autoreceptors, which temporarily reduces serotonin release, counteracting the effect of reuptake blockade. nih.gov Therefore, developing direct agonists or partial agonists for postsynaptic 5-HT1A receptors is a primary strategy to potentially achieve a faster onset of therapeutic action. researchgate.netnih.gov
5-HT2A Receptors: These receptors are located primarily postsynaptically in various brain regions, with a high concentration in the prefrontal cortex. nih.govresearchgate.net Their activation is associated with some of the side effects of SSRIs and has been linked to anxiety and insomnia. nih.gov The blockade of 5-HT2A receptors is believed to contribute to the therapeutic effects of some atypical antipsychotic drugs when used as adjuncts in treatment-resistant depression. nih.govresearchgate.net It is theorized that blocking 5-HT2A receptors may enhance 5-HT1A receptor-mediated neurotransmission, an activity associated with antidepressant efficacy. mdpi.com
The strategic targeting of these specific serotonin receptors, either individually or in combination, forms a cornerstone of modern neuropharmacological research aimed at creating more effective and faster-acting treatments for mood disorders. researchgate.netmdpi.com
Adatanserin (B1666604) Hydrochloride as a Research Tool for Serotonergic Systems
Adatanserin hydrochloride (also known as WY-50,324) is a compound with a distinct pharmacological profile that makes it a valuable tool for investigating the serotonergic system. wikipedia.orgtargetmol.com It is characterized as a mixed 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2C receptor antagonist. wikipedia.orgtargetmol.com This dual activity allows researchers to probe the combined effects of modulating these two important receptor systems simultaneously.
In preclinical research, Adatanserin has been used to explore the functional consequences of its unique receptor-binding profile. For instance, studies have utilized Adatanserin to investigate neuroprotective mechanisms. Research has shown that Adatanserin can protect against ischemia-induced glutamatergic excitotoxicity. wikipedia.org Notably, this neuroprotective effect appears to be mediated by its blockade of the 5-HT2A receptor. wikipedia.orgpatsnap.com In one study, Adatanserin was shown to attenuate the ischemic efflux of the neurotransmitters glutamate (B1630785) and GABA from hippocampal slices. patsnap.com This effect on glutamate was comparable to that produced by the 5-HT2A receptor antagonist MDL-100907, and it was not reversed by the 5-HT1A antagonist WAY-100635, confirming the primary role of 5-HT2A antagonism in this specific neuroprotective action. patsnap.com
By using Adatanserin, scientists can dissect the relative contributions of 5-HT1A partial agonism and 5-HT2A/2C antagonism to various physiological and behavioral outcomes. Its specific profile helps in understanding the complex interplay between these receptor subtypes and their role in central nervous system function and pathology.
Comparative Pharmacological Analysis with Related Compounds and Ligands
The pharmacological profile of Adatanserin is best understood when compared with other serotonergic agents, particularly those within the azapirone class like buspirone (B1668070) and gepirone (B1671445), which also interact with 5-HT1A receptors. nih.govnih.gov
Gepirone: Structurally similar to buspirone, gepirone is a selective 5-HT1A receptor agonist. nih.govpharmacytimes.com It has minimal affinity for dopamine (B1211576) receptors, making it a more selective tool for studying 5-HT1A receptor function compared to buspirone. nih.govpharmacytimes.com Gepirone has been approved for the treatment of major depressive disorder. pharmacytimes.comijpsjournal.com
Adatanserin distinguishes itself from buspirone and gepirone primarily through its potent antagonist activity at 5-HT2A receptors. acs.org While buspirone and gepirone's actions are dominated by their effects on the 5-HT1A receptor, Adatanserin's profile represents a deliberate combination of 5-HT1A partial agonism and significant 5-HT2A antagonism. acs.org This combined profile was designed to leverage the potential synergistic benefits of modulating both receptor systems for the treatment of mood disorders.
The following table provides a comparative overview of the receptor binding profiles for Adatanserin and related compounds.
| Compound | Primary Target(s) | Mechanism of Action | Key Distinguishing Feature |
| Adatanserin | 5-HT1A, 5-HT2A, 5-HT2C | Partial Agonist (5-HT1A), Antagonist (5-HT2A/2C) | Potent dual 5-HT1A/5-HT2A activity wikipedia.orgacs.org |
| Buspirone | 5-HT1A, Dopamine D2 | Partial Agonist (5-HT1A), Antagonist (D2) | Possesses dopamine D2 receptor activity nih.govindexcopernicus.com |
| Gepirone | 5-HT1A | Agonist | Highly selective for the 5-HT1A receptor nih.govpharmacytimes.com |
| WAY-100635 | 5-HT1A | Silent Antagonist | Used in research to block 5-HT1A receptors patsnap.com |
| MDL-100907 | 5-HT2A | Antagonist | Used in research to selectively block 5-HT2A receptors patsnap.com |
This comparative analysis underscores how Adatanserin was conceived as a research compound embodying a specific polypharmacological approach, distinct from earlier azapirones.
Conceptual Frameworks for Novel Neuropharmacological Agents for Mood Disorders
The development of Adatanserin fits within a broader conceptual framework in modern drug discovery that has shifted towards creating multi-target agents for complex CNS disorders. nih.govfrontiersin.org The traditional "one molecule, one target" approach has often proven insufficient for diseases like depression, which have intricate pathophysiologies involving multiple neurotransmitter systems. researchgate.net
The conceptual basis for a drug like Adatanserin involves the hypothesis that simultaneously modulating multiple targets—in this case, the 5-HT1A and 5-HT2A receptors—can produce a more robust and potentially faster-acting antidepressant effect with an improved side-effect profile compared to more selective agents. mdpi.com
This multi-target strategy is based on several key ideas:
Synergistic Efficacy: Combining 5-HT1A receptor partial agonism (associated with antidepressant/anxiolytic effects) with 5-HT2A receptor antagonism (which may reduce side effects and enhance 5-HT1A-mediated neurotransmission) is theorized to create a synergistic therapeutic outcome. researchgate.netmdpi.com
Accelerated Onset of Action: By directly stimulating postsynaptic 5-HT1A receptors while blocking 5-HT2A receptors, this approach aims to bypass the neuroadaptive delays associated with SSRIs, which rely on gradually desensitizing presynaptic 5-HT1A autoreceptors. nih.govresearchgate.net
Improved Tolerability: The blockade of 5-HT2A and 5-HT2C receptors is thought to mitigate side effects commonly associated with increased serotonergic activity, such as anxiety, insomnia, and sexual dysfunction. neiglobal.com
Adatanserin, therefore, serves as a clear example of a rationally designed compound intended to test this "multi-target" hypothesis. While it did not proceed to clinical use, its development and study have contributed to the foundational knowledge supporting the creation of newer, more complex neuropharmacological agents for mood disorders. wikipedia.orgnih.govnih.gov This conceptual framework continues to guide research, emphasizing the potential of precisely tailored polypharmacology in the future of psychiatric medicine. frontiersin.orgresearchgate.net
Future Directions and Unexplored Research Avenues for Adatanserin Hydrochloride
Adatanserin (B1666604), a compound with a unique pharmacological profile as a mixed 5-HT1A receptor partial agonist and 5-HT2A/2C receptor antagonist, has shown potential therapeutic utility, particularly in the realm of neuroprotection. medchemexpress.comwikipedia.orgtargetmol.com Despite its initial development as an antidepressant, its journey was not completed, leaving a host of unanswered questions and significant opportunities for further research. wikipedia.org The following sections outline key future directions and unexplored avenues of research that could fully elucidate the therapeutic potential of Adatanserin hydrochloride and its analogs.
Q & A
Q. What are the primary pharmacological targets of Adatanserin hydrochloride, and how are receptor binding assays designed to validate its selectivity?
this compound is a tricyclic compound targeting 5-HT1A and 5-HT2 receptors, with potential neuroprotective effects by inhibiting ischemia-induced amino acid release . Receptor binding assays typically involve:
- Competitive binding experiments : Using radiolabeled ligands (e.g., [<sup>3</sup>H]-8-OH-DPAT for 5-HT1A) to measure displacement by Adatanserin.
- Selectivity panels : Testing against off-target receptors (e.g., dopamine D2, adrenergic α1) to confirm specificity.
- Data normalization : Expressing results as IC50 or Ki values relative to reference antagonists .
Q. What synthetic routes are documented for this compound, and what purity validation methods are recommended?
The synthesis involves reacting [4-(2-pyrimidinyl)piperazino]ethylamine with adamantane-1-carboxylic acid chloride in the presence of triethylamine . Key validation steps include:
- Chromatographic purity : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient).
- Structural confirmation : <sup>1</sup>H NMR to verify adamantane and piperazine moieties; mass spectrometry for molecular ion peaks .
- Impurity profiling : Identification of byproducts (e.g., unreacted intermediates) using LC-MS .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate the neuroprotective efficacy of this compound in ischemia models?
Methodological considerations include:
- Model selection : Middle cerebral artery occlusion (MCAO) in rodents to mimic ischemic stroke.
- Dosage optimization : Dose-response studies (e.g., 1–10 mg/kg intraperitoneal) to balance efficacy and toxicity.
- Endpoint assays : Measuring glutamate release via microdialysis, infarct volume via TTC staining, and behavioral outcomes (e.g., rotarod test) .
- Control groups : Sham-operated animals and positive controls (e.g., NMDA receptor antagonists) .
Q. What strategies are recommended to resolve contradictions in reported receptor affinity data for this compound?
Discrepancies may arise from assay variability (e.g., cell lines, ligand concentrations). Mitigation approaches:
- Standardized protocols : Adopt uniform buffer conditions (e.g., Tris-HCl pH 7.4) and incubation times .
- Cross-validation : Compare results across multiple methods (e.g., radioligand binding vs. functional cAMP assays) .
- Meta-analysis : Pool data from independent studies to identify trends, using statistical tools like mixed-effects models to account for inter-lab variability .
Data Analysis and Reporting
Q. How should researchers structure the "Methods" section for studies involving this compound to ensure reproducibility?
Follow guidelines for clarity and rigor:
- Synthesis details : Specify reagents (e.g., triethylamine purity ≥99%), reaction temperatures, and purification steps .
- In vivo protocols : Report animal strain, anesthesia type, and randomization methods to reduce bias .
- Statistical disclosure : Include sample sizes, p-value thresholds, and software (e.g., GraphPad Prism v9.0) .
- Data availability : Deposit raw datasets (e.g., binding curves, HPLC chromatograms) in public repositories like Figshare .
Q. What are best practices for presenting dose-response relationships in this compound studies?
Use structured formats:
- Table 1 : Dose-dependent effects on receptor occupancy and neuroprotection.
| Dose (mg/kg) | 5-HT1A Occupancy (%) | Infarct Volume Reduction (%) |
|---|---|---|
| 1 | 45 ± 6 | 20 ± 3 |
| 5 | 78 ± 4 | 55 ± 5 |
| 10 | 92 ± 2 | 68 ± 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
